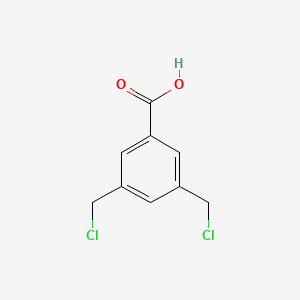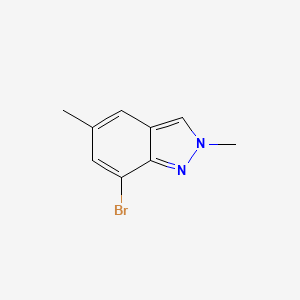
7-bromo-2,5-dimethyl-2H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2,5-dimethyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of a bromine atom at the 7th position and two methyl groups at the 2nd and 5th positions on the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2,5-dimethyl-2H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromo-5-methylphenylhydrazine with 2,5-dimethylbenzaldehyde in the presence of a suitable catalyst can lead to the formation of the desired indazole derivative. The reaction typically requires heating and may involve the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-2,5-dimethyl-2H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups at the 2nd and 5th positions can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form reduced derivatives, such as the conversion of the bromine atom to a hydrogen atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in organic solvents like tetrahydrofuran or ethanol.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.
Reduction Reactions: Products include reduced derivatives with hydrogen replacing the bromine atom.
Applications De Recherche Scientifique
7-Bromo-2,5-dimethyl-2H-indazole has several scientific research applications:
Medicinal Chemistry: Indazole derivatives are explored for their potential as therapeutic agents. They exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It can serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules for research and development purposes.
Mécanisme D'action
The mechanism of action of 7-bromo-2,5-dimethyl-2H-indazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit specific enzymes involved in disease pathways or bind to receptors to modulate cellular signaling. The exact molecular targets and pathways can vary based on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Bromo-2,3-dimethyl-2H-indazole
- 5-Bromo-2,7-dimethyl-2H-indazole
- 2,5-Dimethyl-2H-indazole
Uniqueness
7-Bromo-2,5-dimethyl-2H-indazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom at the 7th position and the methyl groups at the 2nd and 5th positions can affect the compound’s electronic properties and steric interactions, making it distinct from other indazole derivatives.
Propriétés
Formule moléculaire |
C9H9BrN2 |
|---|---|
Poids moléculaire |
225.08 g/mol |
Nom IUPAC |
7-bromo-2,5-dimethylindazole |
InChI |
InChI=1S/C9H9BrN2/c1-6-3-7-5-12(2)11-9(7)8(10)4-6/h3-5H,1-2H3 |
Clé InChI |
LDFMYELWJUOSFF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CN(N=C2C(=C1)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(-)-Jasmonoyl]-(L)-valine](/img/structure/B13447915.png)
![2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B13447922.png)
![(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13447926.png)
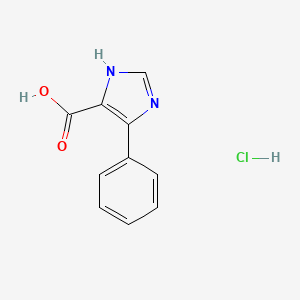
![N-[(1S,2R)-2-phenylcyclopropyl]acetamide](/img/structure/B13447945.png)
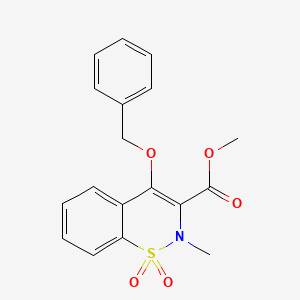

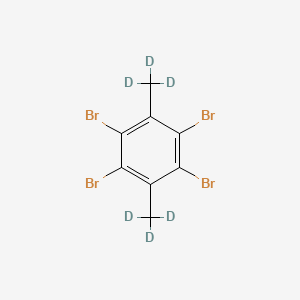
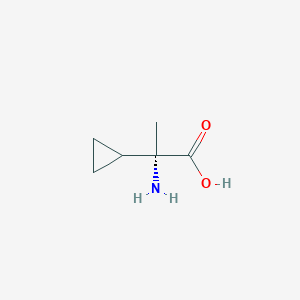
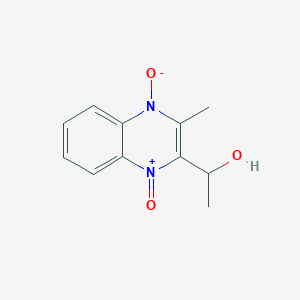
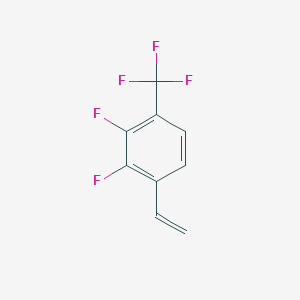
![(5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol](/img/structure/B13448007.png)
![N-[(1-Cyclopentyl-1H-tetrazol-5-yl)methyl]-3-(4-nitrophenyl)-2-propenamide](/img/structure/B13448011.png)
